3-Methylcholanthrene-2-one

Chemical Carcinogenesis PAH Toxicology Tumor Initiation

3-Methylcholanthrene-2-one (3MC-2-one, CAS 3343-08-6) is a polycyclic aromatic hydrocarbon (PAH) ketone derivative with the molecular formula C21H14O and a molecular weight of 282.3 g/mol. It is structurally defined as 3-methyl-1H-benzo[j]aceanthrylen-2-one – the 2-keto oxidation product of the potent carcinogen 3-methylcholanthrene (3-MC).

Molecular Formula C21H14O
Molecular Weight 282.3 g/mol
CAS No. 3343-08-6
Cat. No. B1201159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcholanthrene-2-one
CAS3343-08-6
Synonyms3-methylcholanthrene-2-one
3MC-2-one
Molecular FormulaC21H14O
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
InChIInChI=1S/C21H14O/c1-12-6-7-14-10-17-15-5-3-2-4-13(15)8-9-16(17)18-11-19(22)20(12)21(14)18/h2-10H,11H2,1H3
InChIKeyWZVWVFJAIXIJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcholanthrene-2-one (CAS 3343-08-6) – Essential Identity and Compound Class for Research Procurement


3-Methylcholanthrene-2-one (3MC-2-one, CAS 3343-08-6) is a polycyclic aromatic hydrocarbon (PAH) ketone derivative with the molecular formula C21H14O and a molecular weight of 282.3 g/mol [1]. It is structurally defined as 3-methyl-1H-benzo[j]aceanthrylen-2-one – the 2-keto oxidation product of the potent carcinogen 3-methylcholanthrene (3-MC) [2]. Classified as a methylcholanthrene analog and derivative by MeSH, 3MC-2-one is recognized as a potent carcinogen in its own right and serves as a critical probe molecule in chemical carcinogenesis and metabolic activation research [3].

Why 3-Methylcholanthrene-2-one Cannot Be Generically Substituted by Position Isomers or Parent Hydrocarbons


The 3-methylcholanthrene scaffold exhibits profound position-dependent divergence in carcinogenic potency and metabolic fate. Substituting the 2-keto derivative (3MC-2-one) with its 1-keto isomer (3MC-1-one) or the parent hydrocarbon (3-MC) is scientifically invalid because these compounds occupy distinct carcinogenicity tiers, engage different metabolic activation pathways, and yield quantitatively different mutagenic metabolites [1]. Specifically, 3MC-1-one is reported as non-carcinogenic in mouse skin whereas 3MC-2-one retains potent tumor-initiating activity, a critical distinction that makes interchangeability impossible for carcinogenesis studies requiring a carcinogenic positive control with defined metabolic properties [2]. The evidence below quantifies these differentials.

Quantitative Differentiation Evidence for 3-Methylcholanthrene-2-one Against Closest Analogs


Carcinogenicity Tier Classification: 3MC-2-one Is a Weaker Carcinogen Than 3-MC but a Potent Carcinogen Unlike Non-Carcinogenic 3MC-1-one

In a systematic mouse skin carcinogenicity study, Cavalieri et al. (1978) classified six 3-MC derivatives into four carcinogenicity tiers. 3MC-2-one (MC-2-one) was placed in tier 2 – carcinogenic but weaker than the parent 3-MC and MC-2-OH – whereas the position isomer 3MC-1-one (MC-1-one) was classified in tier 4 as non-carcinogenic [1]. This demonstrates that oxidation at the 2-position preserves significant carcinogenic activity, while oxidation at the 1-position abolishes it.

Chemical Carcinogenesis PAH Toxicology Tumor Initiation

Tumor-Initiating Activity on Mouse Skin: 3MC-2-one Is Equipotent with 3-MC, Whereas 3MC-1-one Is Inactive

Levin et al. (1979) tested 3-MC and eight of its metabolites in a two-stage mouse skin tumorigenesis model [1]. 3MC-2-one was approximately equipotent with 3-MC and MC-2-OH as a tumor initiator, based on both the percentage of mice with tumors and the average number of tumors per mouse. In contrast, the position isomer 3MC-1-one showed no significant tumorigenic activity at the doses tested (3–30 nmol) [1]. This finding independently confirms the Cavalieri carcinogenicity data and provides quantitative tumor-initiating potency ranking.

Two-Stage Carcinogenesis Mouse Skin Model Tumor Initiator Screening

Mutagenic Activation Potency: 3MC-2-one Metabolites Are Up to 100-Fold More Mutagenic Than 3-MC Metabolites in TA100

Wood et al. (1978) compared the metabolic activation of 3-MC and six metabolites to mutagens in Salmonella typhimurium strains TA98 and TA100 [1]. In strain TA100 using hepatic microsomes from Aroclor 1254-pretreated rats, the metabolites formed from 3MC-2-one were approximately 15-fold more mutagenic than those from 3-MC. When a purified and reconstituted cytochrome P450-dependent monooxygenase system was the enzyme source, the differential increased to 100-fold [1]. 3MC-2-one was consistently the second most active substrate across both enzyme systems, behind only 1,9,10-trihydroxy-9,10-dihydro-3-MC. In the mammalian cell system (Chinese hamster V79 cells), the same relative mutagenic activity ranking was preserved [1].

Mutagenicity Testing Ames Assay Metabolic Activation Cytochrome P450

Defined Metabolic Activation Pathway via Bay-Region 9,10-Diol-7,8-Epoxide with Stereospecific Enantiomer Ratio

Shou and Yang (1990) identified the principal metabolite of 3MC-2-one in rat liver microsomes as 9,10-dihydroxy-9,10-dihydro-3MC-2-one (3MC-2-one 9,10-dihydrodiol) by reversed-phase HPLC [1]. This dihydrodiol was formed with a consistent (9R,10R):(9S,10S) enantiomer ratio of 84:16 across all three microsomal preparations tested (untreated, phenobarbital-treated, and 3-MC-treated rats) [1]. The identification of this 9,10-dihydrodiol as the predominant metabolite suggests that 3MC-2-one is metabolically activated to a bay-region 9,10-diol-7,8-epoxide – the same pathway previously established for 3-MC and 1-OH-3MC [1]. This defined metabolic route contrasts with the 1-keto isomer, which lacks the capacity for nucleophilic trapping at C-1 via the radical cation pathway [2].

Drug Metabolism Diol-Epoxide Pathway Bay-Region Activation Enantioselective Metabolism

Pulmonary Tumorigenesis in Newborn Mice: 3MC-2-one Shows 1/2–1/3 Activity of the Most Potent Metabolite While 3MC-1-one Is Inactive

In the newborn mouse tumorigenicity model reported by Levin et al. (1979), 3MC-2-one and 3-MC were the next most active compounds after 1,9,10-trihydroxy-9,10-dihydro-3-MC, with approximately 1/2 to 1/3 of the trihydroxy metabolite's activity when expressed as pulmonary tumors per mouse [1]. 3MC-1-one was inactive at the doses tested, along with 3-MC-11,12-oxide and trans-11,12-dihydroxy-11,12-dihydro-3-MC [1]. This demonstrates that in a systemic carcinogenesis model, the 2-keto derivative retains substantial tumorigenic activity while the 1-keto derivative is completely devoid of it.

Transplacental Carcinogenesis Neonatal Mouse Model Pulmonary Tumor Bioassay

Validated Research Application Scenarios for 3-Methylcholanthrene-2-one Based on Quantitative Evidence


Positive Control in Two-Stage Mouse Skin Carcinogenesis Studies Requiring Intermediate Potency

When designing a two-stage skin carcinogenesis experiment that requires a tumor initiator with demonstrated activity comparable to 3-MC but with a distinct metabolic profile, 3MC-2-one is the only 2-keto derivative supported by quantitative carcinogenicity tier and tumor-initiating activity data [1][2]. The compound is equipotent with 3-MC as a tumor initiator at 3–30 nmol topical doses, while the 1-keto isomer is inactive – a critical differentiator that eliminates substitution risk [2].

Metabolic Activation Probe for Bay-Region Diol-Epoxide Pathway Studies Using Defined Enantiomer Ratios

3MC-2-one undergoes stereoselective metabolism to a 9,10-dihydrodiol with a consistent (9R,10R):(9S,10S) enantiomer ratio of 84:16 across three different microsomal enzyme induction states [1]. This invariant stereochemical outcome makes 3MC-2-one a reliable substrate for investigating the bay-region diol-epoxide activation hypothesis, the role of epoxide hydrolase in PAH bioactivation, and enantioselective DNA adduct formation [1][3].

Mutagenicity Positive Control in Bacterial and Mammalian Cell Genotoxicity Assays

In S. typhimurium TA100 with metabolic activation, 3MC-2-one yields metabolites 15- to 100-fold more mutagenic than 3-MC, ranking second among seven tested 3-MC derivatives under both microsomal and purified P450 conditions [1]. Its consistent high ranking across enzyme systems and cross-validation in Chinese hamster V79 mammalian cells make it an ideal positive control for Ames test and mammalian mutagenicity screening programs [1].

Calibrated Pulmonary Tumorigenesis Bioassay in Neonatal Mouse Models

When a systemic carcinogen with defined intermediate pulmonary tumorigenic potency is needed, 3MC-2-one provides activity at 1/2 to 1/3 that of the maximally potent 1,9,10-trihydroxy metabolite in the newborn mouse i.p. injection model [1]. This allows dose-response calibration between a maximally active positive control and an inactive negative control (3MC-1-one), supporting quantitative risk assessment and comparative potency studies [1].

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